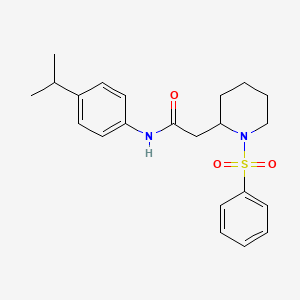

N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-17(2)18-11-13-19(14-12-18)23-22(25)16-20-8-6-7-15-24(20)28(26,27)21-9-4-3-5-10-21/h3-5,9-14,17,20H,6-8,15-16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVULDLQMKHRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide, is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase.

Mode of Action

This compound acts as a dual inhibitor for ALK and ROS1. It binds to these kinases, inhibiting their activity and thus preventing the downstream signaling pathways that lead to cell proliferation and survival. The exact binding interface of this compound with its targets is unique compared to other inhibitors.

Biochemical Pathways

The inhibition of ALK and ROS1 disrupts several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell growth, survival, and differentiation. By inhibiting these pathways, the compound can effectively suppress tumor growth.

Result of Action

The result of the compound’s action is the suppression of tumor growth. By inhibiting the activity of ALK and ROS1, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the suppression of tumor growth.

Biological Activity

N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 394.51 g/mol

- Chemical Structure :

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds, particularly those containing piperidine and phenylsulfonamide moieties. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for anticonvulsant activity in animal models. These studies demonstrated varying degrees of efficacy, with some compounds showing significant protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of these compounds often correlates with their lipophilicity. A study indicated that more lipophilic compounds exhibited delayed onset but prolonged anticonvulsant effects compared to less lipophilic counterparts . This suggests that the distribution characteristics of this compound could influence its pharmacological profile.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-phenylacetamide derivatives found that certain compounds provided effective seizure protection in rodent models. The most effective compound showed a significant reduction in seizure frequency and severity when administered at specific dosages. This highlights the therapeutic potential of structurally similar compounds to this compound .

Case Study 2: RET Kinase Inhibition

Research on benzamide derivatives indicated that some compounds significantly inhibited RET kinase activity, leading to reduced cell proliferation in cancer models. The promising results from these studies suggest that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .

Data Summary Table

| Biological Activity | Compound | Dosage | Efficacy |

|---|---|---|---|

| Anticonvulsant | Similar Derivative | 100 mg/kg | Significant seizure protection |

| Antitumor | Benzamide Derivative | Varies | Moderate to high RET kinase inhibition |

Q & A

Q. What are the key steps in synthesizing N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, and how is purity ensured?

The synthesis typically involves:

- Sulfonation : Reacting a piperidine derivative with phenylsulfonyl chloride under anhydrous conditions .

- Acetamide coupling : Introducing the 4-isopropylphenyl group via nucleophilic acyl substitution or amide bond formation .

- Purification : Column chromatography or recrystallization is used to achieve >95% purity, monitored by TLC and HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) validates the piperidine sulfonyl group and acetamide linkage .

- Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak (e.g., expected m/z for C₂₂H₂₈N₂O₃S) .

- IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. How is the compound’s solubility profile determined, and why is it relevant for in vitro assays?

Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry. Poor solubility in PBS may necessitate DMSO stock solutions, requiring dilution optimization to avoid cellular toxicity in biological assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across assay systems be resolved?

Contradictions (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Strategies include:

- Orthogonal assays : Compare biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell viability) results .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains reduced cellular activity .

- Target engagement studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

Q. What methodologies are recommended to establish structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Modify the isopropylphenyl group or sulfonyl moiety to assess impact on activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors or kinases .

- Free-energy perturbation (FEP) : Quantify the effect of substituents on binding affinity in silico .

Q. How can researchers optimize the compound’s selectivity for a specific biological target?

- Counter-screening : Test against panels of related receptors/enzymes (e.g., GPCR or kinase profiler assays) .

- Crystallography : Resolve co-crystal structures with the target to guide rational modifications (e.g., adding steric bulk to reduce off-target interactions) .

- Proteomics : Use affinity pulldown followed by LC-MS/MS to identify unintended binding partners .

Q. What experimental designs address the compound’s potential metabolic instability?

- In vitro metabolism : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS .

- Isotope labeling : Introduce ¹⁴C or deuterium at metabolically labile sites (e.g., benzylic positions) to track metabolic pathways .

- Prodrug strategies : Synthesize ester or phosphate derivatives to enhance oral bioavailability .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data from this compound’s bioassays?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and efficacy .

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values in low-replicate experiments .

Q. How should researchers validate computational predictions of this compound’s pharmacokinetics?

- In silico-in vitro correlation : Compare predicted LogP (e.g., using SwissADME) with experimental shake-flask partition coefficients .

- Permeability assays : Use Caco-2 monolayers or PAMPA to validate absorption predictions .

Troubleshooting & Optimization

Q. What steps mitigate batch-to-batch variability in synthesis?

- Strict anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) during sulfonation .

- Quality control (QC) protocols : Implement in-process checks via TLC and intermediate NMR .

Q. How can low yields in the final coupling step be improved?

- Catalyst optimization : Switch from EDCI/HOBt to HATU for amide bond formation .

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DCE) to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.